molecular formula C15H14INO B6140099 N-(3,4-dimethylphenyl)-4-iodobenzamide

N-(3,4-dimethylphenyl)-4-iodobenzamide

Cat. No.: B6140099
M. Wt: 351.18 g/mol
InChI Key: YESMLJQTBFOWJM-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-4-iodobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 3,4-dimethylphenyl group and a 4-iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-iodobenzamide typically involves the reaction of 3,4-dimethylaniline with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodobenzamide moiety can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups on the phenyl ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(3,4-dimethylphenyl)-4-azidobenzamide.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-4-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-iodobenzamide involves its interaction with specific molecular targets. The iodine atom in the compound can form halogen bonds with target proteins, influencing their activity. The 3,4-dimethylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)-4-fluorobenzamide
  • N-(3,4-Dimethylphenyl)-4-chlorobenzamide
  • N-(3,4-Dimethylphenyl)-4-bromobenzamide

Uniqueness

N-(3,4-Dimethylphenyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its fluorine, chlorine, and bromine analogs. The larger size and higher polarizability of iodine can lead to stronger interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESMLJQTBFOWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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